阿立哌唑N4-氧化物

描述

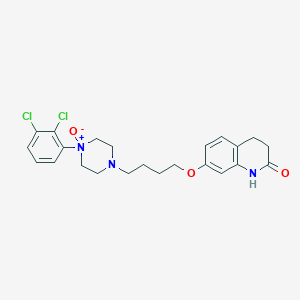

Aripiprazole N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 and a molecular weight of 464.38 . It’s a product used in neurology research .

Synthesis Analysis

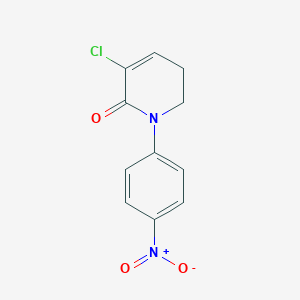

A paper titled “SYNTHESIS AND CHARACTERIZATION OF N-OXIDES AND METABOLITES OF ANTIPSYCHOTIC DRUG, ARIPIPRAZOLE” provides insights into the synthesis of Aripiprazole N4-Oxide .Molecular Structure Analysis

Aripiprazole N4-Oxide has a complex molecular structure. It contains a total of 61 bonds, including 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 positively charged N, 1 quaternary N, and 1 ether (aromatic) .Chemical Reactions Analysis

Aripiprazole and its N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors . An electrochemical reaction for the oxidation of Aripiprazole at Al2O3 NP–CPE is an irreversible and adsorption controlled electrode process .Physical And Chemical Properties Analysis

Aripiprazole N4-Oxide is a neat product that should be stored at -20°C Room Temperature . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .科学研究应用

合成与表征

阿立哌唑N4-氧化物是抗精神病药物阿立哌唑的代谢产物 . 它已在科学研究中被合成和表征,有助于我们了解药物的代谢途径 .

抗精神病应用

阿立哌唑(阿立哌唑N4-氧化物的母体化合物)是一种新型非典型抗精神病药物 . 据报道,它是一种高亲和力的D2-多巴胺受体部分激动剂 . 阿立哌唑N4-氧化物作为代谢产物,可能会影响药物的整体药理特性。

神经药理学

阿立哌唑具有独特而强大的药理学特性,对h5-HT2B-、hD2L-和hD3-多巴胺受体具有高亲和力 . 它也对其他几种5-HT受体(5-HT1A、5-HT2A、5-HT7)以及a1A-肾上腺素能受体和hH1-组胺受体具有显着亲和力 . 作为代谢产物,阿立哌唑N4-氧化物可能有助于这些效应。

功能选择性

阿立哌唑对克隆的人类D2-多巴胺受体的作用是细胞类型选择性的 . 这种对D2-多巴胺受体的功能性混合作用与阿立哌唑具有“功能性选择性”作用的假设一致 . 阿立哌唑N4-氧化物可能在这种功能选择性中发挥作用。

精神分裂症的治疗

阿立哌唑已被用于治疗精神分裂症 . 阿立哌唑N4-氧化物作为代谢产物,可能会影响阿立哌唑在这种情况下的疗效和安全性。

生物胺受体相互作用

阿立哌唑在人体内的独特作用可能是“功能性选择性”激活D2(可能还有D3)-多巴胺受体,再加上与某些其他生物胺受体的重要相互作用

作用机制

Target of Action

Aripiprazole N4-Oxide, similar to its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also exhibits antagonistic activity at alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

Aripiprazole N4-Oxide’s mode of action is likely due to its partial agonist activity on D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors . This unique mechanism of action allows Aripiprazole N4-Oxide to both stimulate and inhibit dopamine .

Biochemical Pathways

Aripiprazole N4-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . A complete saturation of D2Rs has been described for plasma concentrations of Aripiprazole exceeding 100–150 ng/ml in patients and 100–200 ng/ml in healthy subjects .

Result of Action

The antipsychotic action of Aripiprazole N4-Oxide results in significant reduction in symptomatology associated with schizophrenia-related disorders . Chronic administration of Aripiprazole has been shown to affect D2R affinity state and number, with relevant implications for long-term treatment of psychosis .

Action Environment

The action of Aripiprazole N4-Oxide can be influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

未来方向

生化分析

Biochemical Properties

Aripiprazole N4-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a high affinity for D2-dopamine receptors, acting as a partial agonist . This interaction with D2-dopamine receptors is a key aspect of its biochemical role .

Cellular Effects

Aripiprazole N4-Oxide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce mitochondrial hyperpolarisation and moderate oxidative stress in liver cells .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole N4-Oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist at dopamine D2 receptors, which can result in a range of actions depending on the cell type and function examined .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole N4-Oxide change over time in laboratory settings. Studies have shown that chronic administration of Aripiprazole can affect D2R affinity state and number, which has implications for long-term treatment of psychosis .

Dosage Effects in Animal Models

The effects of Aripiprazole N4-Oxide vary with different dosages in animal models. For instance, a study found that a common dose of 3 mg/kg of Aripiprazole had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N4-Oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436567 | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573691-11-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

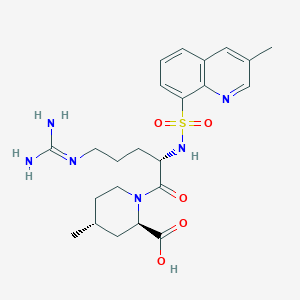

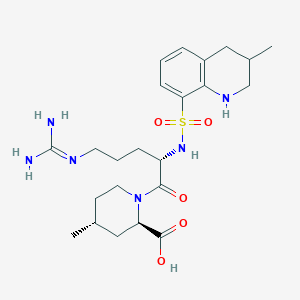

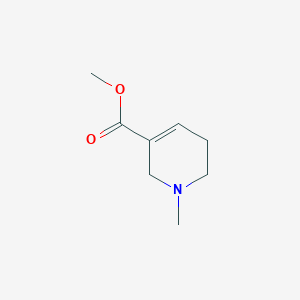

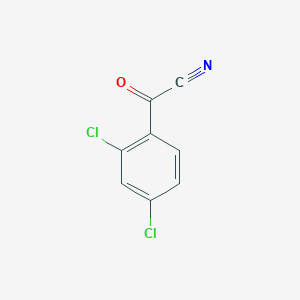

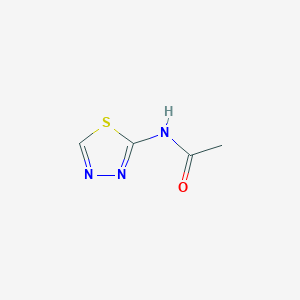

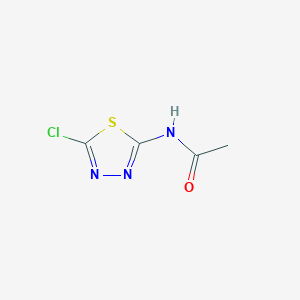

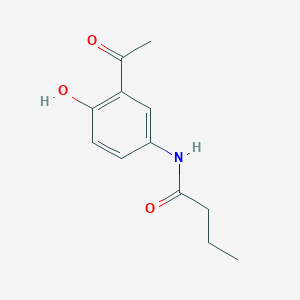

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)